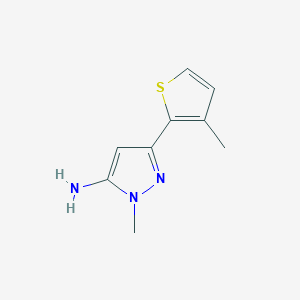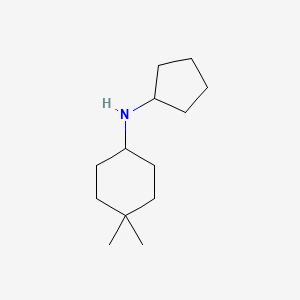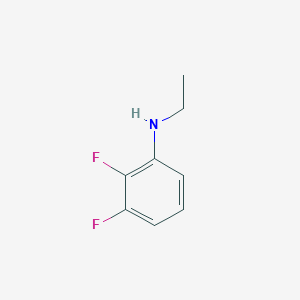
N-ethyl-2,3-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2,3-difluoroaniline: is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms at the 2 and 3 positions, and an ethyl group is attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,3-difluoroaniline typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluoroaniline.
Ethylation: The ethylation of 2,3-difluoroaniline can be achieved using ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base like potassium carbonate or sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: N-ethyl-2,3-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-2,3-difluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of N-ethyl-2,3-difluoroaniline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2,3-Difluoroaniline: Lacks the ethyl group, making it less hydrophobic and potentially less bioactive.
N-methyl-2,3-difluoroaniline: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interaction with biological targets.
2,4-Difluoroaniline: Fluorine atoms are positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: N-ethyl-2,3-difluoroaniline is unique due to the presence of both ethyl and difluoro groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
N-ethyl-2,3-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,11H,2H2,1H3 |
Clave InChI |
OYRMOFUGINVIIP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=C(C(=CC=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B13307389.png)

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)

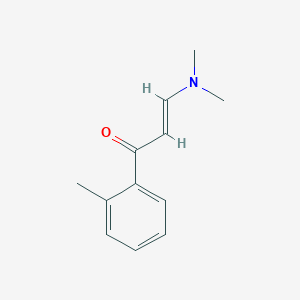
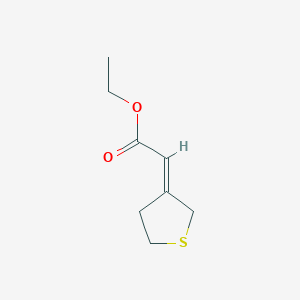
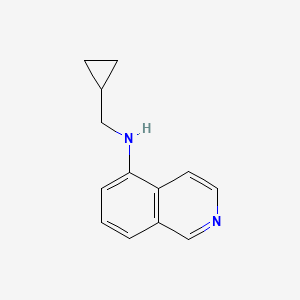
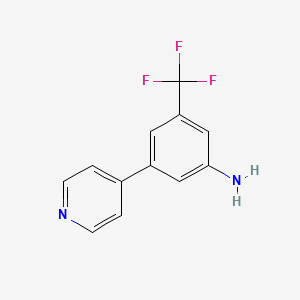
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
